molecular formula C19H28O7 B203245 (1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate CAS No. 59979-61-2

(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate

Cat. No.: B203245
CAS No.: 59979-61-2
M. Wt: 368.4 g/mol
InChI Key: HREHFPZHVCNOMQ-XNNFIIJVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tagitinin A can be extracted from the leaves of Tithonia diversifolia using organic solvents. The process involves washing the leaves with solvents like methanol or acetone to obtain a selective extract enriched with sesquiterpene lactones .

Industrial Production Methods: While industrial-scale production methods are not extensively documented, the extraction process can be scaled up by optimizing solvent use and extraction conditions. Photocyclization reactions have also been explored to convert related compounds like Tagitinin C into other derivatives .

Chemical Reactions Analysis

Types of Reactions: Tagitinin A undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in Tagitinin A, potentially enhancing its biological activity.

    Reduction: Reduction reactions can alter the lactone ring, affecting the compound’s stability and reactivity.

    Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more stable lactone forms .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate involves the condensation of 2-methylpropanoic acid with a cyclic acetal derived from 2,5-dimethylfuran and glyoxylic acid. The resulting intermediate is then subjected to a series of oxidation and hydrolysis reactions to yield the final product.", "Starting Materials": [ "2-methylpropanoic acid", "2,5-dimethylfuran", "glyoxylic acid" ], "Reaction": [ "Step 1: Condensation of 2-methylpropanoic acid with a cyclic acetal derived from 2,5-dimethylfuran and glyoxylic acid to yield the intermediate (1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate.", "Step 2: Oxidation of the intermediate with a suitable oxidizing agent, such as potassium permanganate or chromium trioxide, to yield the corresponding diol intermediate.", "Step 3: Hydrolysis of the diol intermediate with a suitable acid, such as hydrochloric acid or sulfuric acid, to yield the final product (1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate." ] }

CAS No.

59979-61-2

Molecular Formula

C19H28O7

Molecular Weight

368.4 g/mol

IUPAC Name

[(1R,2S,4R,8S,9R,11R,12S)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate

InChI

InChI=1S/C19H28O7/c1-9(2)16(21)25-13-7-18(5)14(20)8-19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h9-10,12-15,20,23H,4,6-8H2,1-3,5H3/t10-,12+,13+,14-,15-,18+,19+/m0/s1

InChI Key

HREHFPZHVCNOMQ-XNNFIIJVSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](C[C@]1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

SMILES

CC1CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Appearance

Cryst.

Synonyms

tagitinin
tagitinin A
tagitinin B
tagitinin C
tagitinin D
tagitinin F
tagitinins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate
Reactant of Route 2
(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate
Reactant of Route 3
(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate
Reactant of Route 5
(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate
Reactant of Route 6
(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate

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